molecular formula C17H18FNO3S2 B2768921 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034607-85-5

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2768921
CAS No.: 2034607-85-5
M. Wt: 367.45
InChI Key: DSYUNTZLVQBJPF-UHFFFAOYSA-N
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Description

  • The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
  • This step may require a fluorinated benzene derivative and a strong nucleophile under elevated temperatures.
  • Attachment of the Thiophene Moiety:

    • The thiophene group is typically introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
    • Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, ensuring efficient separation and purification processes, and adhering to safety and environmental regulations.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. One common route includes:

    • Formation of the Thiazepane Ring:

      • Starting with a suitable amine and a thiol, the thiazepane ring can be formed through a cyclization reaction.
      • Reaction conditions often involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

    Chemical Reactions Analysis

    Types of Reactions: 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

      Oxidation: The thiazepane ring can be oxidized to introduce sulfoxide or sulfone functionalities.

      Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

      Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Substitution: Electrophiles like bromine or nitrating agents in the presence of a Lewis acid catalyst.

    Major Products:

      Oxidation: Sulfoxides or sulfones.

      Reduction: Alcohol derivatives.

      Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

    Scientific Research Applications

    1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone has several applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

      Industry: Possible use in the development of new materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism by which 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The fluorophenyl group can enhance binding affinity to certain biological targets, while the thiazepane ring may influence the compound’s overall stability and solubility.

    Comparison with Similar Compounds

      1-(7-Phenyl-1,1-dioxido-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone: Lacks the fluorine atom, which may result in different biological activity.

      1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    Uniqueness: The presence of the fluorine atom in 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone can significantly influence its chemical properties, such as increased lipophilicity and metabolic stability, making it unique compared to its analogs.

    Properties

    IUPAC Name

    1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-thiophen-3-ylethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H18FNO3S2/c18-15-4-2-1-3-14(15)16-5-7-19(8-10-24(16,21)22)17(20)11-13-6-9-23-12-13/h1-4,6,9,12,16H,5,7-8,10-11H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DSYUNTZLVQBJPF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CC3=CSC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H18FNO3S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    367.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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